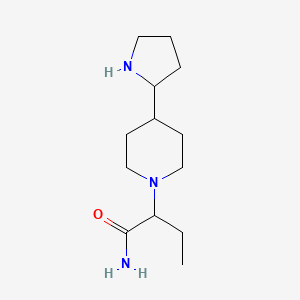![molecular formula C15H23N3 B7569720 3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7569720.png)
3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine, also known as PMP or MPMP, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a member of the piperidine family of compounds and has been shown to exhibit a wide range of biological activities. In
Wirkmechanismus
The exact mechanism of action of 3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is important for cognitive function. This compound has also been shown to bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. This compound has also been shown to increase the levels of dopamine in the brain, which is important for the regulation of mood and movement. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine is that it is relatively easy to synthesize and purify. This makes it a good candidate for lab experiments. However, one of the limitations is that it is not very water-soluble, which can make it difficult to administer in vivo. This compound is also relatively unstable in solution, which can make it difficult to store and transport.
Zukünftige Richtungen
There are several future directions for research on 3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine. One area of research is the development of more water-soluble derivatives of this compound, which would make it easier to administer in vivo. Another area of research is the development of this compound-based drugs for the treatment of Alzheimer's disease and Parkinson's disease. This compound has also been shown to have anti-cancer properties, making it a potential candidate for the treatment of cancer. Future research could focus on the development of this compound-based drugs for the treatment of cancer.
Synthesemethoden
3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine can be synthesized using a variety of methods, including the reaction of 2-chloro-5-nitropyridine with 4-pyrrolidin-2-ylpiperidine in the presence of a reducing agent. Another method involves the reaction of 3-bromopyridine with 4-pyrrolidin-2-ylpiperidine in the presence of a palladium catalyst. These methods have been optimized to produce high yields of this compound with excellent purity.
Wissenschaftliche Forschungsanwendungen
3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit activity against a wide range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.
Eigenschaften
IUPAC Name |
3-[(4-pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3/c1-3-13(11-16-7-1)12-18-9-5-14(6-10-18)15-4-2-8-17-15/h1,3,7,11,14-15,17H,2,4-6,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMBBIZZQRMMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(trifluoromethyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B7569651.png)


![3-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7569675.png)
![N-(3-aminobutyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7569677.png)
![1-[3-(Aminomethyl)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7569681.png)
![1-[1-(3,5-Dimethylpiperidin-1-yl)sulfonylpiperidin-2-yl]ethanamine](/img/structure/B7569686.png)
![[2-(1-Aminoethyl)piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7569688.png)
![1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569710.png)

![3-(1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7569725.png)

![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrazin-2-amine](/img/structure/B7569740.png)
